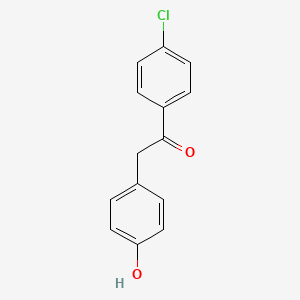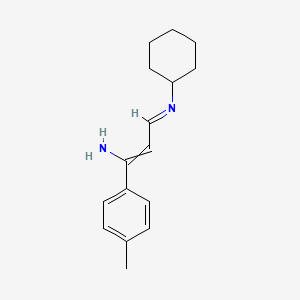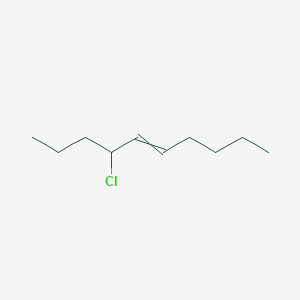
4-Chlorodec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorodec-5-ene: is an organic compound with the molecular formula C10H19Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the fourth carbon of a ten-carbon chain with a double bond between the fifth and sixth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorodec-5-ene can be synthesized through various methods, including:
Halogenation of Dec-5-ene: This involves the addition of chlorine to dec-5-ene in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature.
Grignard Reaction: Another method involves the reaction of 4-chlorobutylmagnesium bromide with 1-butene in the presence of a nickel catalyst. This reaction is performed under an inert atmosphere at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves the halogenation of dec-5-ene due to its simplicity and cost-effectiveness. The process is scaled up by using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Chlorodec-5-ene can undergo oxidation reactions to form chlorinated epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can lead to the formation of 4-chlorodecane. This reaction typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in this compound can be substituted with other functional groups such as hydroxyl or amino groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products:
Oxidation: Chlorinated epoxides or alcohols.
Reduction: 4-Chlorodecane.
Substitution: Hydroxyl or amino derivatives of dec-5-ene.
Aplicaciones Científicas De Investigación
4-Chlorodec-5-ene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and surfactants.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Agricultural Chemistry: this compound is investigated for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chlorodec-5-ene involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make this compound a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
4-Bromodec-5-ene: Similar structure but with a bromine atom instead of chlorine.
4-Iododec-5-ene: Similar structure but with an iodine atom instead of chlorine.
4-Fluorodec-5-ene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 4-Chlorodec-5-ene is unique due to the specific reactivity of the chlorine atom, which is less reactive than bromine and iodine but more reactive than fluorine. This makes it a balanced intermediate for various synthetic applications, offering a good compromise between reactivity and stability.
Propiedades
Número CAS |
90370-35-7 |
|---|---|
Fórmula molecular |
C10H19Cl |
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
4-chlorodec-5-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-5-6-7-9-10(11)8-4-2/h7,9-10H,3-6,8H2,1-2H3 |
Clave InChI |
FXYNRIVEAIJOPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
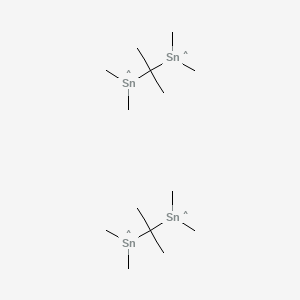
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
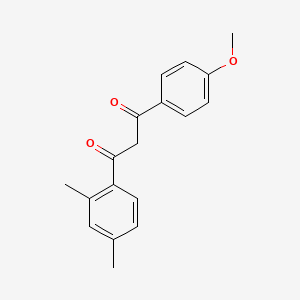

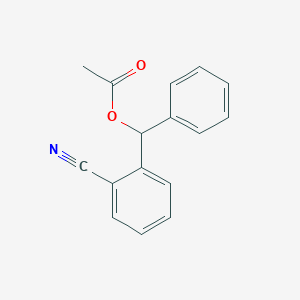


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)

